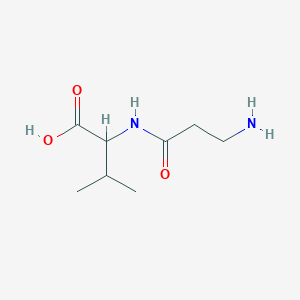

N-(3-aminopropanoyl)valine

Beschreibung

Contextualization within Amino Acid and Peptide Chemistry

N-(3-aminopropanoyl)valine occupies a special position in peptide chemistry. Valine is one of the essential branched-chain amino acids (BCAAs), playing a crucial role in protein synthesis and metabolism. nih.gov Its incorporation into peptides is fundamental to the structure and function of countless proteins.

β-Alanine, on the other hand, is a naturally occurring β-amino acid where the amino group is at the β-position from the carboxylate group. wikipedia.org It is not used in protein synthesis but is a key component of the dipeptide carnosine, which has important physiological roles, including acting as a buffer in muscle tissue. wikipedia.orgchemicalbook.com The metabolism of β-alanine can lead to the formation of malonyl-CoA, linking it to fatty acid biosynthesis. wikipedia.org

The peptide bond between β-alanine and valine in this compound results in a molecule with a longer and more flexible backbone compared to dipeptides made solely of α-amino acids. This structural difference can lead to altered biological activity and resistance to enzymatic degradation by peptidases that typically recognize α-peptide bonds. The synthesis of such non-standard dipeptides often requires specific chemical strategies, such as the use of coupling reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to facilitate the amide bond formation between the protected amino acid precursors. bachem.com

Significance of N-Acylated Amino Acid Derivatives in Biochemical Studies

This compound belongs to the broader class of N-acyl amino acids (NAAs), which are endogenous signaling molecules. chemsrc.com This class of compounds is characterized by an amide bond linking an acyl group to an amino acid. chemsrc.com NAAs are a diverse family of lipids that play significant roles in a variety of physiological and pathological processes. nih.gov

Research into NAAs has revealed their function as lipid signaling molecules that can modulate the activity of membrane proteins, including G-protein coupled receptors (GPRs), ion channels, and nuclear receptors. ontosight.ai For instance, certain N-acyl amino acids have been found to exhibit neuroprotective and vasodilatory effects. lookchem.com The study of NAAs is a burgeoning field, and while the biochemical roles of many of these molecules are still being unraveled, their therapeutic potential is of considerable interest. chemsrc.comontosight.ai

The conjugation of natural compounds with amino acids, as seen in this compound, is a strategy employed in medicinal chemistry to potentially enhance pharmacokinetic properties, such as absorption and distribution, and to increase physiological effects. The incorporation of a β-amino acid like β-alanine can be of particular interest in designing peptide-based molecules with improved stability and novel biological activities.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H16N2O3 |

|---|---|

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

2-(3-aminopropanoylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

DVIZUEAPVZZYCO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)CCN |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for N 3 Aminopropanoyl Valine and Its Analogues

Chemo- and Regioselective Synthesis Strategies for N-(3-Aminopropanoyl)valine

The foundational challenge in synthesizing this compound lies in forming a specific amide bond between the carboxyl group of 3-aminopropanoic acid and the amino group of valine. Chemo- and regioselectivity are paramount to prevent unwanted side reactions, such as self-polymerization of the amino acids or incorrect amide bond formation. This is achieved through a combination of activating the specific carboxyl group for coupling and temporarily masking all other reactive functional groups.

Coupling Reactions and Protecting Group Chemistries

The synthesis of the peptide bond in this compound relies on two core components: the use of protecting groups to ensure selectivity and the application of coupling reagents to facilitate amide bond formation. wikipedia.org

Amino-Protecting Groups: The most widely used are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. creative-peptides.compeptide.com The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by treatment with a secondary amine such as piperidine (B6355638). creative-peptides.comlibretexts.org

Carboxyl-Protecting Groups: In solution-phase synthesis, the carboxyl group of valine is often protected as a simple ester, such as a methyl or benzyl (B1604629) ester, which can be cleaved by hydrolysis. wikipedia.org In solid-phase peptide synthesis (SPPS), the resin support itself acts as the C-terminal protecting group. acs.org

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Common Use Case |

|---|---|---|---|---|

| 9-fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., 20% piperidine in DMF) | SPPS (Temporary) iris-biotech.de |

| tert-butyloxycarbonyl | Boc | α-Amino | Strong Acid (e.g., TFA) | SPPS & Solution (Temporary) libretexts.org |

| tert-Butyl | tBu | Side-Chain -OH, -COOH | Strong Acid (e.g., TFA) | SPPS (Permanent, for analogues) creative-peptides.com |

| Trityl | Trt | Side-Chain -SH, -CONH2 | Acid (e.g., TFA) | SPPS (Permanent, for analogues) peptide.com |

| Benzyl ester | OBn | α-Carboxyl | Catalytic Hydrogenolysis | Solution-Phase Synthesis biosynth.com |

Coupling Reagents: These reagents activate the carboxyl group of the N-protected 3-aminopropanoic acid, converting it into a more reactive intermediate that readily undergoes nucleophilic attack by the free amino group of valine. creative-peptides.com

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents. peptide.combachem.com They facilitate dehydration to form the amide bond. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce racemization.

Aminium/Uronium and Phosphonium (B103445) Salts: Reagents such as HBTU, TBTU, HATU, and PyBOP are highly efficient and lead to rapid coupling with minimal side reactions. peptide.combachem.comsigmaaldrich.com They are widely used in automated solid-phase synthesis. More recent developments include OxymaPure-based reagents like COMU, which offer enhanced reactivity and a better safety profile. acs.org

| Reagent | Full Name | Type | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct. peptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, byproduct is also water-soluble. creative-peptides.combachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Aminium Salt | Highly efficient, fast reactions, low racemization. peptide.combachem.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU due to the HOAt moiety. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Does not cause guanidinylation of the growing peptide chain. sigmaaldrich.com |

Adaptations for β-Amino Acid Incorporation

The incorporation of β-amino acids into peptide chains is a well-established strategy to create peptidomimetics with modulated conformations and increased resistance to proteolytic degradation. acs.orgresearchgate.net While the fundamental principles of peptide bond formation remain the same, the structural difference of β-amino acids—having an additional methylene group in the backbone—can influence reaction kinetics and conformational preferences.

The synthesis of this compound does not present exceptional challenges compared to standard dipeptide synthesis, as β-alanine is the simplest β-amino acid with no stereocenter and minimal steric hindrance. However, when synthesizing more complex analogues or longer β-peptides, the following considerations are relevant:

Reduced Reactivity: In some cases, the amino group of a β-amino acid may exhibit slightly lower nucleophilicity compared to its α-counterpart, potentially requiring longer coupling times or more potent activation methods.

Conformational Effects: The increased flexibility of the β-amino acid backbone can sometimes influence the efficiency of subsequent synthetic steps, although this is less of a concern for a simple dipeptide.

Purification: Standard purification techniques like chromatography are generally effective. The different polarity and structure compared to α-peptides can be exploited for separation.

Stereoselective Synthesis Approaches for Enantiomeric Purity

This compound contains a single chiral center at the α-carbon of the valine residue. A primary goal of its synthesis is to maintain the enantiomeric purity of the starting L- or D-valine. This is typically achieved by using mild coupling conditions and additives that suppress racemization.

The broader challenge of stereoselectivity arises in the synthesis of analogues where the 3-aminopropanoyl moiety itself is substituted to create a new chiral center (e.g., β²- or β³-amino acids). In these cases, asymmetric synthesis techniques are required to produce enantiomerically pure building blocks.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. This is a powerful strategy for synthesizing chiral β-amino acid analogues.

A common approach involves the diastereoselective alkylation of an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary. For example, Evans' oxazolidinones and Oppolzer's camphorsultam are well-known auxiliaries that provide excellent stereocontrol in the formation of new carbon-carbon bonds. wikipedia.orgnih.gov Another effective method is the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, which allows access to either diastereomer of the product by tuning the reaction conditions. thieme-connect.com

Asymmetric Catalysis in Aminopropanoyl Moiety Formation

Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters in β-amino acid analogues, as it requires only a substoichiometric amount of a chiral catalyst. rsc.org Several catalytic asymmetric methods are effective for this purpose: nih.govrsc.org

Asymmetric Hydrogenation: The enantioselective hydrogenation of enamines or α,β-unsaturated carboxylic acid derivatives using chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes) is a highly effective method for producing chiral β-amino acids.

Asymmetric Mannich Reaction: This reaction involves the addition of an enolate to an imine. The use of chiral Lewis acid or Brønsted acid catalysts can control the facial selectivity of the addition, leading to highly enantioenriched β-amino carbonyl compounds, which are direct precursors to β-amino acids. rsc.org

Asymmetric Conjugate Addition: The addition of nitrogen nucleophiles (e.g., from hydroxylamines or carbamates) to α,β-unsaturated esters, catalyzed by chiral metal complexes, can directly install the amino group at the β-position with high enantioselectivity.

Catalytic Aminomethylation: A recently developed method uses a confined chiral imidodiphosphorimidate (IDPi) catalyst for the asymmetric aminomethylation of bis-silyl ketene acetals, providing direct access to free β²-amino acids in high yield and enantioselectivity. nih.gov

Solid-Phase and Solution-Phase Synthesis Adaptations for this compound Elongation

The synthesis of this compound and its subsequent elongation into longer peptides can be performed using either solid-phase or solution-phase techniques. wikipedia.org Each approach has distinct advantages and is chosen based on the desired scale, purity requirements, and complexity of the target peptide.

Solid-Phase Peptide Synthesis (SPPS): SPPS, pioneered by Merrifield, is the standard method for research-scale peptide synthesis due to its ease of automation and purification. wikipedia.org The process involves building the peptide chain on an insoluble resin support.

The synthesis of this compound via Fmoc-based SPPS would proceed as follows:

Resin Loading: Fmoc-protected valine (e.g., Fmoc-L-Val-OH) is anchored to a suitable resin (e.g., Wang or Rink Amide resin).

Fmoc Deprotection: The Fmoc group is removed from the valine residue using a solution of 20% piperidine in DMF, exposing the free α-amino group.

Coupling: Fmoc-protected 3-aminopropanoic acid (Fmoc-β-Ala-OH) is activated with a coupling reagent (e.g., HBTU/DIPEA) and added to the resin to form the peptide bond.

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin, and the permanent side-chain protecting groups (if any) are removed simultaneously, typically using a strong acid cocktail like 95% TFA.

Solution-Phase Peptide Synthesis (SolPPS): This classical approach involves carrying out all reactions in a homogeneous solution. libretexts.org It is often preferred for large-scale industrial production. wikipedia.org Purification after each step is required, typically by extraction, precipitation, or chromatography. nih.gov

A typical solution-phase route to this compound would involve:

Protection: Protect the amino group of 3-aminopropanoic acid (e.g., as Boc-β-Ala-OH) and the carboxyl group of valine (e.g., as H-L-Val-OMe).

Coupling: The two protected fragments are coupled in a suitable solvent using a coupling reagent like EDC/HOBt.

Purification: The resulting protected dipeptide (Boc-β-Ala-L-Val-OMe) is isolated and purified.

Deprotection: The protecting groups are removed. For elongation, either the Boc group or the methyl ester can be selectively cleaved to allow for further coupling at the N- or C-terminus, respectively.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPPS) |

|---|---|---|

| Principle | Peptide grown on an insoluble resin support. | All reactions occur in a homogeneous solution. libretexts.org |

| Purification | Simple filtration and washing after each step; final purification by HPLC. wikipedia.org | Purification (extraction, crystallization, chromatography) required after each step. nih.gov |

| Reagent Use | Excess reagents are used to drive reactions to completion. | Stoichiometric amounts of reagents are typically used. |

| Scalability | Ideal for small to medium scale (mg to g); large scale is challenging. | Highly scalable for industrial production (kg scale). wikipedia.org |

| Automation | Easily automated. nih.gov | More difficult to automate. |

| Monitoring | Reaction completion can be monitored with qualitative tests (e.g., Kaiser test). | Requires analytical techniques (TLC, HPLC, NMR) for monitoring. |

Derivatization Strategies for Probing this compound Functionality

The exploration of the biological roles and molecular interactions of this compound, a dipeptide composed of β-alanine and valine, necessitates the use of derivatization strategies. These approaches involve the chemical modification of the dipeptide to introduce functional groups, often referred to as probes, which enable the study of its distribution, target engagement, and mechanism of action within biological systems. The primary sites for derivatization on this compound are the N-terminal amino group of the β-alanine residue, the C-terminal carboxylic acid group of the valine residue, and the isopropyl side chain of valine, although the latter is generally less reactive.

A variety of functional probes can be incorporated, each offering distinct advantages for elucidating the dipeptide's functionality. Common strategies include the attachment of fluorescent labels for imaging, biotin tags for affinity-based purification and detection, and photoaffinity labels for identifying binding partners.

Fluorescent Labeling: To visualize the localization and trafficking of this compound within cells or tissues, fluorescent dyes can be covalently attached. This is typically achieved by reacting the N-terminal amine with a fluorescent reagent containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

Biotinylation: The introduction of a biotin tag facilitates the detection and isolation of this compound and its interacting molecules. The high-affinity interaction between biotin and streptavidin or avidin is exploited in various assays, including western blotting and pull-down experiments, to identify binding partners. creative-peptides.com Similar to fluorescent labeling, biotinylation is often accomplished by coupling a biotin derivative with an activated carboxyl group (like an NHS ester) to the N-terminal amine of the dipeptide.

Photoaffinity Labeling: To covalently capture and identify the specific cellular targets of this compound, photoaffinity labeling is a powerful technique. rsc.org This method involves incorporating a photoreactive group, such as a benzophenone or a diazirine, into the dipeptide structure. rsc.orgresearchgate.netresearchgate.net Upon photoactivation with UV light, this group forms a highly reactive species that can create a covalent bond with nearby molecules, thus permanently linking the dipeptide to its binding partners for subsequent identification by methods like mass spectrometry. acs.org

The selection of a particular derivatization strategy and the position of the functional probe are critical considerations that depend on the specific biological question being addressed. Care must be taken to ensure that the modification does not significantly alter the biological activity or binding affinity of the parent dipeptide.

Below is an interactive data table summarizing common derivatization strategies applicable to this compound for functional probing.

| Functional Probe | Common Reagent Class | Target Functional Group on Dipeptide | Primary Application |

| Fluorescent Dye | N-Hydroxysuccinimide (NHS) esters, Isothiocyanates | N-terminal amine | Cellular imaging and localization studies |

| Biotin | NHS-activated biotin | N-terminal amine | Affinity purification, pull-down assays, immunoassays |

| Photoaffinity Label (e.g., Benzophenone, Diazirine) | Carboxylic acid or amine derivatives for peptide coupling | N-terminus, C-terminus, or incorporated as an unnatural amino acid | Identification of binding partners through covalent crosslinking |

Detailed research findings on the application of these specific derivatization strategies to this compound are not extensively available in the public domain, indicating a potential area for future investigation in the functional characterization of this dipeptide. The methodologies described are based on well-established principles of peptide chemistry and bioconjugation.

Sophisticated Spectroscopic and Chromatographic Elucidation Techniques for N 3 Aminopropanoyl Valine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like N-(3-aminopropanoyl)valine, a combination of one-dimensional and multidimensional NMR experiments is essential for complete structural assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Valine-αCH | 4.15 | 60.2 |

| Valine-βCH | 2.25 | 31.5 |

| Valine-γCH₃ | 0.95, 0.97 | 18.5, 19.5 |

| Valine-COOH | - | 175.0 |

| β-Alanine-αCH₂ | 2.55 | 35.8 |

| β-Alanine-βCH₂ | 3.30 | 38.9 |

| β-Alanine-CONH | - | 173.2 |

Note: Predicted chemical shifts are based on computational models and may vary from experimental values.

Multidimensional NMR for Complete Connectivity Elucidation

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, multidimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This two-dimensional experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the α-proton and β-proton of the valine residue, and between the two methylene groups (α-CH₂ and β-CH₂) of the β-alanine residue. This confirms the connectivity within each amino acid component.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This experiment is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at approximately 4.15 ppm would show a cross-peak with the carbon signal around 60.2 ppm, confirming their assignment as the valine α-CH group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the individual amino acid spin systems. A key HMBC correlation would be observed between the β-CH₂ protons of the β-alanine moiety and the carbonyl carbon of the valine residue, which would definitively establish the peptide bond linkage.

Isotopic Labeling Strategies in NMR Analysis

To enhance sensitivity and facilitate the analysis of more complex peptide systems, isotopic labeling can be employed. americanpeptidesociety.orgsigmaaldrich.comnih.gov This involves the incorporation of NMR-active isotopes such as ¹³C and ¹⁵N into the molecule.

Uniform Labeling: Synthesizing this compound using uniformly ¹³C and/or ¹⁵N-labeled β-alanine or valine would significantly enhance the signals in ¹³C and ¹⁵N NMR spectra. This is particularly beneficial for heteronuclear correlation experiments like HSQC and HMBC.

Selective Labeling: In more complex scenarios, selective isotopic labeling of specific atoms can help to resolve overlapping signals and confirm assignments. For example, using a valine precursor specifically labeled with ¹³C at the carbonyl position would allow for unambiguous identification of this carbon signal in the ¹³C spectrum and facilitate the observation of long-range correlations to it in an HMBC experiment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. mdpi.com For this compound (C₈H₁₆N₂O₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ | C₈H₁₇N₂O₃⁺ | 189.1234 |

| [M+Na]⁺ | C₈H₁₆N₂O₃Na⁺ | 211.1053 |

| [M-H]⁻ | C₈H₁₅N₂O₃⁻ | 187.1088 |

Tandem Mass Spectrometry for Sequence Information

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. scispace.comnih.gov This provides valuable structural information, including the amino acid sequence of a peptide. In the case of this compound, MS/MS would involve the isolation of the protonated molecule ([M+H]⁺) followed by collision-induced dissociation (CID). The fragmentation of dipeptides containing β-alanine can yield characteristic product ions that allow for differentiation from their α-amino acid-containing isomers. nih.gov

Plausible MS/MS Fragmentation Pattern for [M+H]⁺ of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| b₂ | H₂N-CH₂-CH₂-CO-NH-CH(CH(CH₃)₂)-CO⁺ | 171.11 |

| y₁ | H₂N-CH(CH(CH₃)₂)-COOH | 118.09 |

| Immonium ion (Val) | H₂N⁺=CH-CH(CH₃)₂ | 72.08 |

| Loss of H₂O | [M+H - H₂O]⁺ | 171.11 |

| Loss of CO | [M+H - CO]⁺ | 161.13 |

The observation of a y₁ ion corresponding to protonated valine and a b₂ ion would confirm the sequence as β-Ala-Val.

Ion Mobility Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govacs.orgyoutube.com When coupled with mass spectrometry (IMS-MS), it can differentiate between isomeric molecules that have the same mass-to-charge ratio. iu.edu This is particularly relevant for distinguishing this compound from its isomer, N-valyl-β-alanine. These two molecules, while having identical masses, would likely exhibit different collision cross-sections in the gas phase due to their different structures, allowing for their separation and individual identification by IMS-MS.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. nih.gov this compound contains one chiral center at the α-carbon of the valine residue. Chiral chromatography is the most common method for separating and quantifying enantiomers.

The general approach involves using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the analyte, leading to different retention times. For dipeptides, both direct analysis and analysis after hydrolysis and derivatization of the constituent amino acids are possible.

Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Chiral Stationary Phase | Astec CHIROBIOTIC T or a similar macrocyclic glycopeptide-based CSP |

| Mobile Phase | Polar ionic mode, e.g., Methanol/Acetic Acid/Triethylamine |

| Detection | UV at 210 nm or Mass Spectrometry |

| Expected Elution Order | Typically, the D-enantiomer is retained longer on this type of CSP |

Alternatively, the dipeptide can be hydrolyzed to its constituent amino acids, β-alanine and valine. The resulting valine can then be derivatized with a chiral derivatizing agent, and the resulting diastereomers can be separated on a standard achiral HPLC column. Gas chromatography on a chiral column after appropriate derivatization is another established method for determining the enantiomeric purity of amino acids. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The enantiomeric separation of chiral compounds is a critical aspect of pharmaceutical and biochemical analysis, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is a primary technique for separating and quantifying the enantiomers of this compound. yakhak.org The development of a robust chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve adequate resolution.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used for the separation of a broad range of chiral molecules, including amino acids and peptides. researchgate.net These phases, often modified with derivatives like 3,5-dimethylphenylcarbamate, create chiral cavities and surfaces that interact differentially with enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. sigmaaldrich.com

Another effective class of CSPs for polar and ionic compounds like this compound are macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These CSPs are compatible with a wide range of aqueous and organic mobile phases and can separate underivatized amino acids and small peptides. sigmaaldrich.com

Mobile Phase Optimization: The mobile phase composition is a critical parameter for achieving enantioselectivity. For polysaccharide-based CSPs, typical mobile phases consist of a non-polar organic solvent like hexane mixed with an alcohol modifier such as 2-propanol or ethanol. The type and concentration of the alcohol modifier significantly influence retention times and resolution by competing with the analyte for interactive sites on the CSP. For macrocyclic glycopeptide CSPs, reversed-phase or polar ionic modes can be employed, often using mixtures of water, methanol, or acetonitrile with acidic or basic additives to control the ionization state of the analyte and the stationary phase. sigmaaldrich.com

A systematic approach to method development involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the N-(3-aminopropanoyl)-L-valine and N-(3-aminopropanoyl)-D-valine enantiomers.

Illustrative HPLC Method Parameters: Below is a hypothetical data table outlining a potential chiral HPLC method for the enantiomeric separation of this compound.

| Parameter | Condition |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (N-(3-aminopropanoyl)-L-valine) | ~ 8.5 min |

| Expected Retention Time (N-(3-aminopropanoyl)-D-valine) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govspringernature.com It is particularly valuable for confirming the absolute configuration of stereocenters and studying the secondary structure of peptides and proteins. mtoz-biolabs.com

For a molecule like this compound, the CD spectrum is dominated by electronic transitions associated with the amide chromophore (the peptide bond) and the carboxyl chromophore. The spatial arrangement of these groups around the chiral center of the valine residue dictates the sign and magnitude of the CD signals, known as Cotton effects.

The N-(3-aminopropanoyl)-L-valine and N-(3-aminopropanoyl)-D-valine enantiomers are expected to produce mirror-image CD spectra. A typical CD spectrum for the L-enantiomer in the far-UV region might exhibit a positive Cotton effect around 210-220 nm, corresponding to the n→π* transition of the carboxyl group, and a negative Cotton effect below 200 nm from the amide π→π* transition. The D-enantiomer would show inverted signals. This mirror-image relationship provides unambiguous confirmation of the stereochemistry. nih.gov

Quantum chemical calculations can be employed to predict the CD spectrum for a given absolute configuration, and the comparison between the experimental and computed spectra serves as a definitive assignment of stereochemistry. nih.gov

Hypothetical CD Spectral Data for this compound Enantiomers: This table presents expected CD spectral features for the enantiomers of this compound in an aqueous solution.

| Enantiomer | Wavelength (λ) of Extremum | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

| N-(3-aminopropanoyl)-L-valine | ~ 215 nm | Positive | n→π* (Carboxyl) |

| < 200 nm | Negative | π→π* (Amide) | |

| N-(3-aminopropanoyl)-D-valine | ~ 215 nm | Negative | n→π* (Carboxyl) |

| < 200 nm | Positive | π→π* (Amide) |

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups, bonding arrangements, and molecular conformations of a sample. These methods are complementary and essential for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its constituent functional groups. For this compound, key functional groups include the secondary amide, the carboxylic acid, the primary amine, and the isopropyl group of the valine side chain.

The IR spectrum can confirm the presence of these groups and provide insights into intermolecular interactions, such as hydrogen bonding. For example, the position and shape of the O-H and N-H stretching bands can indicate the extent of hydrogen bonding in the solid state or in solution. The prominent amide I (primarily C=O stretch) and amide II (C-N stretch and N-H bend) bands are characteristic of the peptide linkage.

Expected IR Absorption Bands for this compound: The following table lists the principal expected IR absorption frequencies and their corresponding vibrational assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |

| ~ 3280 | Medium | N-H stretch (Amide, H-bonded) |

| 3100 - 3000 | Medium | N-H stretch (Ammonium, NH₃⁺) |

| 2965 - 2870 | Medium-Strong | C-H stretch (Alkyl groups) |

| ~ 1710 | Strong | C=O stretch (Carboxylic acid) |

| ~ 1640 | Strong | Amide I band (C=O stretch) |

| ~ 1540 | Strong | Amide II band (N-H bend and C-N stretch) |

| ~ 1400 | Medium | C-O-H bend (Carboxylic acid) |

| ~ 1250 | Medium | Amide III band (C-N stretch and N-H bend) |

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For peptides, Raman spectroscopy is highly effective for analyzing the conformation of the polypeptide backbone and the environments of amino acid side chains. azom.com

The amide I (1630-1700 cm⁻¹) and amide III (1200-1340 cm⁻¹) regions of the Raman spectrum are especially informative. azom.com The exact frequencies of these bands are sensitive to the secondary structure of the peptide backbone (e.g., β-sheet, α-helix, random coil). nih.govcase.edu Analysis of these bands can reveal the preferred solution-state conformation of this compound. Additionally, strong signals from the C-H bending and C-C stretching of the valine side chain can be readily observed. spectroscopyonline.com

Expected Raman Shifts for this compound: This table summarizes the key expected Raman shifts and their assignments for this compound.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 2965 - 2870 | Strong | C-H stretch (Alkyl groups) |

| ~ 1670 | Medium | Amide I band (C=O stretch, conformational indicator) |

| ~ 1450 | Strong | C-H bend (CH₂, CH₃) |

| ~ 1300 | Medium | Amide III band (Conformational indicator) |

| ~ 1100 - 800 | Medium-Strong | C-C stretch (Backbone and side chain) |

| ~ 940 | Medium | C-COO⁻ stretch |

Computational and Theoretical Investigations of N 3 Aminopropanoyl Valine Molecular Properties and Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on N-(3-aminopropanoyl)valine would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms—its ground state geometry. From this optimized structure, a wealth of information can be derived.

Key energetic properties that would be calculated include the molecule's total energy, enthalpy of formation, and Gibbs free energy. By mapping the potential energy surface, researchers could identify various stable conformations (isomers) and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound Conformers (Note: This table is illustrative, as specific data for this compound is not available in the reviewed literature.)

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Predicted Stability |

|---|---|---|---|

| Extended | 0.00 | 2.5 | Most Stable |

| Folded (H-bonded) | 1.25 | 4.8 | Less Stable |

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

For higher accuracy, particularly for electronic properties, researchers would turn to ab initio methods like Hartree-Fock (HF) or more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods, while more computationally intensive, provide a more rigorous description of electron correlation.

These calculations can predict fundamental electronic properties such as ionization potential and electron affinity. They are also invaluable for predicting various types of spectra. For instance, theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. illinois.edu By comparing these predicted spectra to experimentally obtained ones, scientists can confirm the molecule's structure and assign spectral peaks to specific molecular vibrations or atomic nuclei. als-journal.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study how molecules move and change shape over time. MD simulations model the atoms as balls and the bonds as springs, governed by a set of rules known as a force field.

An MD simulation of this compound would reveal its conformational landscape—the full range of shapes it can adopt—and how it transitions between them. This is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or when approaching a biological target. nih.govnih.gov

Analysis of Solvation Effects on Conformation

The behavior of a molecule can change dramatically in the presence of a solvent like water. MD simulations are particularly well-suited to studying these solvation effects. nih.gov By surrounding the this compound molecule with explicit solvent molecules (e.g., a box of simulated water), researchers can observe how interactions like hydrogen bonding with the solvent influence the dipeptide's preferred conformation. researchgate.net These simulations can quantify the formation and lifetime of hydrogen bonds and calculate the solvation free energy, indicating how readily the molecule dissolves.

Ligand-Protein Docking and Interaction Modeling

A primary interest in a dipeptide like this compound is its potential interaction with proteins. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov

In a docking study, this compound would be computationally placed into the binding site of a target protein. The software would then explore various binding poses and score them based on how well they fit and the favorable interactions they form (e.g., hydrogen bonds, hydrophobic interactions). The results would predict the most likely binding mode and estimate the binding affinity. scielo.org.za

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme (Note: This table is illustrative, as specific data for this compound is not available in the reviewed literature.)

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| 1 | -7.5 | ASP-121, ARG-85 | Hydrogen Bond, Salt Bridge |

| 2 | -6.8 | PHE-43, LEU-78 | Hydrophobic, van der Waals |

In Silico Modeling of Molecular Interactions with Biological Macromolecules

Beyond simple docking, more advanced in silico techniques can model the dynamic interactions between this compound and biological macromolecules. Following a docking study, long-scale MD simulations of the entire ligand-protein complex can be performed.

These simulations provide a dynamic picture of the binding, showing how the ligand and protein adjust to each other's presence. mdpi.com They can reveal the stability of the predicted binding pose over time and identify key amino acid residues that are crucial for maintaining the interaction. Furthermore, these simulations can be used to calculate the free energy of binding, a more rigorous metric of binding affinity than docking scores alone. Such studies are vital for rational drug design and for understanding the biochemical roles of small molecules. nih.gov

While specific computational investigations into this compound are yet to be widely published, the established theoretical chemistry toolkit provides a clear path forward for elucidating its molecular characteristics and potential biological functions.

Prediction of Binding Sites and Modes

Molecular docking is a primary computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions.

In a hypothetical study of this compound, molecular docking simulations would be employed to predict its binding sites and modes with various protein targets. The process would involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein would be prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand.

Docking Simulation: A docking algorithm would then systematically sample a large number of orientations and conformations of this compound within the binding pocket of the protein.

Scoring and Analysis: Each generated pose would be evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

While no specific studies on this compound were identified, research on similar valine derivatives has demonstrated the utility of molecular docking in elucidating binding patterns. For instance, studies on other N-substituted valine derivatives have successfully used docking to predict their binding affinity to specific receptors.

Free Energy Perturbation and Binding Affinity Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two ligands to a common receptor. It is based on statistical mechanics and molecular dynamics simulations, offering a more accurate prediction of binding affinities compared to standard docking scores.

If applied to this compound, FEP calculations could be used to:

Predict Relative Binding Affinities: By computationally "mutating" a known ligand into this compound, FEP can calculate the change in binding free energy, thus predicting its binding affinity relative to the known ligand.

Optimize Ligand Design: FEP can guide the chemical modification of this compound to improve its binding potency by predicting the energetic consequences of structural changes.

The FEP workflow involves creating a thermodynamic cycle that connects the binding of two different ligands to a target protein. Molecular dynamics simulations are then run for the alchemical transformations between the two ligands in both the free state (in solvent) and the bound state (in the protein's active site). The difference in the free energy changes of these two transformations yields the relative binding free energy. Although computationally intensive, FEP has been successfully applied in numerous drug discovery projects to accurately rank compounds and guide lead optimization.

Theoretical Elucidation of Chiral Recognition Mechanisms of this compound

Chiral recognition is a fundamental process in biology and chemistry, where a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This compound, possessing a chiral center in its valine moiety, is expected to exhibit stereoselective interactions.

Theoretical methods can be employed to understand the mechanisms of chiral recognition involving this compound. These investigations would typically involve:

Quantum Mechanical (QM) Calculations: High-level QM calculations can be used to determine the geometries and interaction energies of diastereomeric complexes formed between this compound and a chiral selector (e.g., a chiral stationary phase in chromatography or a binding site of a protein). By comparing the energies of the R- and S-enantiomer complexes, the basis for enantioselectivity can be elucidated.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the diastereomeric complexes over time. This can reveal differences in conformational flexibility, solvent interactions, and the stability of key intermolecular interactions that contribute to chiral recognition.

The "three-point interaction model" is a classical concept in chiral recognition, which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte. Computational studies can validate this model by identifying the specific interaction points and quantifying their energetic contributions. While no specific theoretical studies on the chiral recognition of this compound are currently available, research on other chiral amino acid derivatives has successfully used these computational approaches to explain experimentally observed enantioselectivity.

Biochemical and Enzymatic Interaction Studies of N 3 Aminopropanoyl Valine

Investigation of Metabolic Pathways and Transformations

The metabolism of N-(3-aminopropanoyl)valine is anticipated to begin with the cleavage of its peptide bond, releasing its constituent amino acids to enter their respective catabolic or anabolic pathways.

The degradation of this compound would liberate L-valine and β-alanine (3-aminopropanoic acid).

Once freed, the L-valine moiety is expected to enter the well-characterized catabolic pathway for branched-chain amino acids (BCAAs). This process, initiated primarily in muscle tissue, involves a series of enzymatic steps ultimately converting valine into succinyl-CoA, an intermediate of the citric acid cycle. study.comdrugbank.com

The pathway begins with a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT), which removes the amino group and produces α-ketoisovalerate. study.comdrugbank.com This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding isobutyryl-CoA. study.comdrugbank.com Subsequent enzymatic reactions further process this intermediate to propionyl-CoA, which is then converted to succinyl-CoA for use in cellular energy production. drugbank.combiorxiv.org The catabolism of BCAAs like valine is crucial for providing energy and biosynthetic precursors. biorxiv.orgchemicalbook.com

Table 1: Key Enzymes in the Catabolism of the Valine Moiety

| Enzyme | Abbreviation | Reaction Catalyzed | Metabolic Product |

|---|---|---|---|

| Branched-Chain Aminotransferase | BCAT | Transamination of Valine | α-Ketoisovalerate |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Oxidative decarboxylation of α-Ketoisovalerate | Isobutyryl-CoA |

| Isobutyryl-CoA Dehydrogenase | IBD | Dehydrogenation of Isobutyryl-CoA | Methacrylyl-CoA |

| Propionyl-CoA Carboxylase | PCC | Carboxylation of Propionyl-CoA | D-Methylmalonyl-CoA |

The cleavage of the peptide bond between the 3-aminopropanoyl group and valine is a prerequisite for their subsequent metabolism. This hydrolytic reaction is likely catalyzed by peptidases, such as cytosolic dipeptidases, which have broad substrate specificities. Carnosinase, an enzyme that hydrolyzes the β-alanine-containing dipeptide carnosine, is an example of a peptidase that acts on a similar structure. sigmaaldrich.com The general mechanism involves a nucleophilic attack on the carbonyl carbon of the peptide bond by a water molecule activated within the enzyme's active site, leading to the formation of a tetrahedral intermediate that resolves into the free amino acids.

The biosynthesis of this compound would logically proceed through the formation of a peptide bond between L-valine and β-alanine. This condensation reaction would likely be catalyzed by an ATP-dependent enzyme such as a peptide synthetase or a specific ligase, similar to how carnosine is synthesized from β-alanine and L-histidine by carnosine synthase. sigmaaldrich.com

The necessary precursors are readily available in most organisms:

L-Valine: An essential amino acid synthesized in plants and microorganisms from pyruvate (B1213749) via a well-established multi-enzyme pathway. chemicalbook.com

β-Alanine (3-Aminopropanoic acid): A non-proteinogenic amino acid that can be synthesized through several pathways, most notably via the degradation of the pyrimidine (B1678525) base uracil (B121893) or the decarboxylation of L-aspartate. utexas.edufrontiersin.org β-alanine is the rate-limiting precursor for the synthesis of important dipeptides like carnosine. sigmaaldrich.com

Table 2: Potential Biosynthetic Precursors and Their Metabolic Origins

| Precursor | Immediate Metabolic Source(s) | Key Enzyme(s) in Precursor Synthesis |

|---|---|---|

| L-Valine | Pyruvate | Acetolactate synthase, Dihydroxyacid dehydratase, Valine aminotransferase |

Enzymatic Degradation Pathways of the Valine Moiety and the 3-Aminopropanoyl Group

Molecular Recognition by Biological Macromolecules

The ability of this compound to cross cellular membranes is critical for its absorption and distribution. This process is likely mediated by specific transporter proteins.

Due to its dipeptide-like structure, this compound is a prime candidate for transport by proton-coupled oligopeptide transporters (POTs) of the Solute Carrier 15 (SLC15) family. nih.govnih.gov This family includes PepT1 (SLC15A1) and PepT2 (SLC15A2), which are responsible for transporting the vast majority of di- and tripeptides. nih.govphysoc.org

These transporters are known for their exceptionally broad substrate specificity, recognizing not only thousands of natural peptides but also numerous peptide-like drugs, including β-lactam antibiotics. nih.govphysoc.org The recognition criteria are not strictly dependent on the presence of α-amino acids, allowing for the transport of molecules with modified backbones. drugbank.com Indeed, a fluorescently labeled dipeptide containing β-alanine (β-Ala-Lys-AMCA) has been used successfully to monitor the transport activity of human PepT1 and PepT2, demonstrating their capacity to handle β-amino acid-containing substrates. nih.gov A free amino group and a carboxyl group are key structural features for recognition. nih.gov Therefore, it is highly probable that this compound would be recognized and transported by these systems.

Table 3: Characteristics of Potential Peptide Transporters for this compound

| Transporter | Gene (Human) | Primary Location(s) | Substrate Affinity (Km) | Key Characteristics |

|---|---|---|---|---|

| PepT1 | SLC15A1 | Small intestine, kidney | Low affinity, high capacity (mM range) solvobiotech.com | Primary transporter for absorption of dietary peptides; also transports many peptide-like drugs. nih.govphysoc.org |

Enzymatic Activity Modulation: Inhibition and Activation Mechanisms

Currently, there is a notable lack of specific research detailing the direct modulatory effects of this compound on enzymatic activities. Scientific literature accessible through broad searches does not provide specific data on whether this compound acts as an inhibitor or an activator of particular enzymes.

While the metabolism of the constituent amino acid, valine, is well-documented, involving enzymes such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase complex, specific interactions with this compound have not been characterized. Studies on valine itself have shown that its metabolites can influence enzymatic pathways; for instance, 3-hydroxyisobutyrate (B1249102) (3-HIB), a catabolite of valine, is known to be involved in regulating lipid metabolism by affecting triglyceride synthesis. nih.gov This regulation is mediated through enzymes like 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). nih.gov However, it is crucial to note that this pertains to a metabolite of valine and not this compound itself. Without dedicated enzymatic assays involving this compound, any potential inhibitory or activatory mechanisms remain speculative.

To elucidate the role of this compound in enzymatic activity modulation, future research would need to involve in vitro enzyme kinetic studies. Such studies would systematically test the compound against a panel of relevant enzymes to determine its potential as a modulator and characterize the nature of any observed inhibition or activation.

Interactive Data Table: Hypothetical Enzyme Interaction Profile for this compound This table is for illustrative purposes to demonstrate how such data would be presented. No experimental data is currently available.

| Enzyme Target | Interaction Type | IC50/EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Enzyme A | Inhibition | N/A | Competitive/Non-competitive/Uncompetitive |

| Enzyme B | Activation | N/A | Allosteric/Direct Binding |

Receptor Binding Affinity and Specificity Studies (molecular level)

Detailed molecular-level studies on the receptor binding affinity and specificity of this compound are not presently available in the public domain. Receptor binding assays are fundamental to understanding how a compound might initiate a cellular response. These studies typically involve radioligand binding assays or surface plasmon resonance to quantify the affinity (often expressed as Kd or Ki values) of a ligand for a specific receptor and to assess its specificity across different receptor subtypes.

For a compound like this compound, which is a derivative of the amino acid valine, potential receptors of interest could include amino acid transporters or receptors that recognize small peptides. However, without experimental data, it is impossible to confirm any such interactions. The structural modifications introduced by the 3-aminopropanoyl group would significantly alter the molecule's shape, size, and charge distribution compared to valine, making its receptor interaction profile unique.

Future research directions would involve screening this compound against a broad array of receptors, particularly those involved in nutrient sensing and metabolic regulation, to identify any potential molecular targets.

Interactive Data Table: Hypothetical Receptor Binding Profile for this compound This table is for illustrative purposes to demonstrate how such data would be presented. No experimental data is currently available.

| Receptor Target | Binding Affinity (Kd/Ki, nM) | Specificity | Functional Assay Result |

|---|---|---|---|

| Receptor X | N/A | High/Moderate/Low | Agonist/Antagonist/Inverse Agonist |

| Receptor Y | N/A | High/Moderate/Low | Agonist/Antagonist/Inverse Agonist |

Role in Intercellular Signaling and Biochemical Regulatory Networks

The role of this compound in intercellular signaling and its position within broader biochemical regulatory networks is currently undefined. Intercellular signaling molecules, or signaling cues, can act as ligands for cell surface receptors, triggering intracellular cascades that regulate cellular processes. The structure of this compound does not immediately suggest a role as a classical neurotransmitter or hormone.

Understanding the function of any molecule within a biochemical regulatory network requires a systems-level approach. nih.gov This involves identifying its direct molecular interactions and observing the downstream consequences of these interactions on cellular pathways. nih.gov The complexity of these networks, with their feedback and feedforward loops, necessitates comprehensive datasets from genomics, proteomics, and metabolomics to place a novel compound within its functional context. nih.gov

Given the absence of foundational data on its enzymatic and receptor interactions, the role of this compound in cellular communication remains an open area for investigation. Research would first need to establish its biological activity and molecular targets before its influence on signaling pathways and regulatory networks can be mapped.

Advanced Analytical Method Development and Validation for N 3 Aminopropanoyl Valine

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantification

HPLC is a cornerstone technique for the analysis of amino acids and peptides. phmethods.net For a polar compound like N-(3-aminopropanoyl)valine, which consists of β-alanine and valine, standard reversed-phase HPLC may provide insufficient retention. hplc.eu Therefore, method development often focuses on enhancing interaction with the stationary phase or improving detection capabilities through derivatization.

Pre- and Post-Column Derivatization Techniques for Enhanced Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic or detection characteristics. actascientific.comactascientific.com This is particularly useful for amino acids and peptides that lack strong UV absorbance or fluorescence. youtube.com

Pre-column Derivatization: In this approach, the derivatization reaction occurs before the sample is injected into the HPLC system. shimadzu.com This technique is advantageous as it can modify the hydrophobicity of polar analytes, making them suitable for separation on common reversed-phase columns like C18. hplc.eushimadzu.com Furthermore, it often allows for the use of less expensive reagents and can increase sensitivity. shimadzu.com

Common reagents for derivatizing the primary and secondary amine groups present in this compound include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, MPA) to form highly fluorescent isoindole derivatives. nih.govchromatographyonline.com This method is rapid and sensitive, but the derivatives can sometimes be unstable. The addition of MPA can enhance stability and improve separation on reversed-phase columns. nih.govchromatographyonline.com

9-Fluorenylmethyl-chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent adducts. It is often used in combination with OPA for the comprehensive analysis of all amino acids. nih.gov

Dansyl Chloride: This reagent creates highly fluorescent and UV-active derivatives. However, the reaction can be slow, and excess reagent can interfere with the chromatogram if not removed. creative-proteomics.com

Phenyl isothiocyanate (PITC): Forms stable phenylthiocarbamyl (PTC) derivatives that are UV-active. The sample preparation can be complex, requiring anhydrous conditions and steps to remove interfering substances. shimadzu.comcreative-proteomics.com

Post-column Derivatization: This technique involves derivatizing the analyte after it has been separated on the chromatographic column but before it reaches the detector. actascientific.com A key advantage is that the separation of the original, unmodified analyte is not affected by the derivatization chemistry, making it a more rugged and reproducible method, especially for complex matrices. pickeringlabs.com Ion-exchange chromatography is frequently paired with post-column derivatization for amino acid analysis. pickeringlabs.comaurigaresearch.com

The most common post-column derivatization reagent is:

Ninhydrin: Reacts with both primary and secondary amino acids upon heating to produce a deep purple-colored compound (Ruhemann's purple) that is detected by UV-Vis absorbance (typically at 570 nm for primary amines and 440 nm for secondary amines). actascientific.comaurigaresearch.com This is a classic, robust, and easily automated method. aurigaresearch.com

Below is a comparative table of common derivatization reagents applicable to this compound analysis.

| Derivatization Technique | Reagent | Target Moiety | Detection Method | Key Advantages | Key Disadvantages |

| Pre-Column | o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence, UV | High sensitivity, fast reaction | Derivatives can be unstable |

| Pre-Column | 9-Fluorenylmethyl-chloroformate (FMOC) | Primary & Secondary Amines | Fluorescence | Stable derivatives, reacts with all amines | Excess reagent can interfere |

| Pre-Column | Dansyl Chloride | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives | Slow reaction, potential for interference |

| Post-Column | Ninhydrin | Primary & Secondary Amines | UV-Vis Absorbance | Robust, reproducible, matrix-insensitive | Requires heating, lower sensitivity than fluorescence |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Species

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography for retaining and separating highly polar compounds like this compound. nih.gov HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, glycan, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.govnih.gov

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase. nih.gov This makes it ideal for analytes that show little to no retention on C18 columns. HILIC offers several advantages for analyzing small peptides and related compounds:

Enhanced Retention: Provides strong retention for polar and hydrophilic molecules. restek.com

Orthogonal Selectivity: Offers a different separation selectivity compared to reversed-phase methods, which is useful in two-dimensional chromatography. nih.gov

MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization (ESI) in mass spectrometry, leading to enhanced sensitivity. nih.gov

A specialized form of HILIC, Electrostatic Repulsion–Hydrophilic Interaction Chromatography (ERLIC), can also be employed. ERLIC uses a stationary phase with the same charge as the analyte, creating a balance between electrostatic repulsion and hydrophilic retention that can yield unique separations. zodiaclifesciences.com

Coupled Chromatography with Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level quantification, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. technologynetworks.com This technique allows for the direct analysis of underivatized this compound, even in complex biological matrices, by separating the compound chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. restek.comnih.gov

Optimization of Ionization and Fragmentation Parameters

Successful LC-MS/MS analysis relies on the careful optimization of instrument parameters to maximize the signal of the target analyte. waters.com

Ionization: Electrospray ionization (ESI) is the most common ionization technique for polar molecules like peptides. Optimization involves adjusting several source parameters to achieve efficient generation of gas-phase ions. Key parameters include:

Ionization Mode: this compound, having both an amine and a carboxylic acid group, can be ionized in either positive or negative mode. Positive mode ([M+H]+) is typically preferred for compounds with basic amine groups.

Mobile Phase pH: The pH of the mobile phase affects the charge state of the analyte. Using an acidic modifier like formic acid can promote protonation and enhance the signal in positive ion mode. sigmaaldrich.com

Source Parameters: Capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature must be systematically optimized to ensure efficient desolvation and ionization without causing thermal degradation of the analyte. technologynetworks.com

Fragmentation: In tandem MS, the protonated molecule (precursor ion) is selected and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions. The relationship between the precursor and product ions is monitored in a process called Multiple Reaction Monitoring (MRM), which provides high selectivity. technologynetworks.com

Collision Energy (CE): This is the most critical parameter for fragmentation. It must be optimized to produce a stable and abundant product ion signal. Too little energy will result in insufficient fragmentation, while too much can lead to excessive fragmentation and loss of signal. technologynetworks.com For a dipeptide like this compound, characteristic losses would include the loss of water, ammonia, and cleavage of the amide bond.

The table below outlines typical precursor and potential product ions for this compound in positive ESI mode.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Potential Product Ions (m/z) | Fragmentation Pathway |

| This compound | 189.1 | 171.1 | Loss of H₂O |

| 172.1 | Loss of NH₃ | ||

| 118.1 | Cleavage yielding Valine fragment [Val+H]⁺ | ||

| 72.1 | Cleavage yielding β-Alanine fragment [β-Ala-CO+H]⁺ |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy and precision in quantitative analysis. springernature.comnih.gov The strategy involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. acs.org

This labeled standard is chemically identical to the analyte and co-elutes chromatographically, but it is distinguishable by the mass spectrometer due to its higher mass. acs.org By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, an accurate and precise concentration can be determined. acs.org

The primary advantages of IDMS are:

High Accuracy: It corrects for variations in sample preparation (e.g., extraction efficiency), chromatographic conditions, and ionization suppression in the MS source. nih.gov

Traceability: IDMS allows for results that are directly traceable to the International System of Units (SI). nih.gov

This makes IDMS the gold standard for certifying reference materials and for clinical diagnostic assays where absolute quantification is critical. springernature.com

Future Directions in N 3 Aminopropanoyl Valine Research and Applications in Chemical Biology

Development of Novel Analytical Probes and Tracers

A critical step toward elucidating the biological functions of N-(3-aminopropanoyl)valine is the creation of advanced analytical tools for its detection and tracking in complex biological environments. Future research will likely focus on developing highly sensitive and specific probes and tracers.

Fluorescent Probes: The synthesis of fluorescently labeled analogs of this compound will enable real-time visualization of its uptake, localization, and dynamics within living cells and tissues. These probes could be designed by conjugating the dipeptide to various fluorophores, each with distinct photophysical properties suitable for different imaging modalities, such as confocal microscopy and flow cytometry. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and spectral properties. nih.govnih.gov

Radiolabeled Tracers: For in vivo imaging and quantitative biodistribution studies, the development of radiolabeled versions of this compound is essential. Isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) could be incorporated into the molecule for use in Positron Emission Tomography (PET) scanning. nih.govrsna.org This would allow for non-invasive monitoring of the dipeptide's circulation, target organ accumulation, and clearance, providing invaluable data for pharmacokinetic and pharmacodynamic studies. nih.govresearchgate.net

Bioorthogonal Handles: Incorporating bioorthogonal chemical handles (e.g., azides or alkynes) into the structure of this compound would permit its specific labeling through "click chemistry" reactions. researchgate.net This strategy allows for the attachment of various reporter tags (e.g., biotin, fluorophores) in a highly selective manner within a biological setting, facilitating pull-down assays to identify binding partners and cellular targets.

| Probe Type | Technology | Potential Application | Example Reporter Groups/Isotopes |

|---|---|---|---|

| Fluorescent Probes | Conjugation to a fluorescent dye | Live-cell imaging, tracking subcellular localization | Fluorescein, Rhodamine, BINOL-derivatives nih.gov |

| Radiolabeled Tracers | Incorporation of a radioisotope | In vivo imaging (PET), biodistribution studies | ¹¹C, ¹⁸F nih.govrsna.org |

| Bioorthogonal Probes | Incorporation of a chemical handle | Identification of binding partners, activity-based profiling | Azide, Alkyne researchgate.net |

Advanced Computational Modeling for Structure-Function Relationships and De Novo Design

Computational approaches are poised to accelerate the understanding of this compound's interactions and guide the design of novel analogs with tailored properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the conformational dynamics of this compound and its interactions with potential biological targets like enzymes or receptors. nih.govmdpi.com These simulations can help predict binding affinities, identify key interacting residues, and understand how the dipeptide's structure relates to its biological activity. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be employed to accurately model the electronic structure of this compound, providing detailed information about its reactivity, charge distribution, and spectroscopic properties. This knowledge is crucial for designing specific inhibitors or probes.

De Novo Design: Leveraging computational algorithms and established structure-activity relationships, researchers can design novel peptides based on the this compound scaffold. nih.gov This could lead to the creation of new therapeutic agents, enzyme inhibitors, or biomaterials with enhanced stability, bioavailability, or target specificity. acs.org

Exploration of Non-Canonical Roles in Biological Systems and Cellular Processes

While the canonical roles of its constituent amino acids are well-documented, this compound, as a β-amino acid-containing dipeptide, may possess unique, non-canonical functions. nih.govnih.gov Future research should aim to uncover these unconventional roles.

Signaling Molecule: The dipeptide could act as a novel signaling molecule, interacting with specific receptors or modulating enzymatic activities to influence cellular pathways. Its β-amino acid component may confer resistance to proteolytic degradation, allowing it to have a longer half-life and more sustained signaling effects compared to α-dipeptides. acs.orgnih.gov

Metabolic Regulation: this compound or its metabolites may play a role in regulating cellular metabolism. For instance, studies on β-alanine have shown it can influence cellular energetics and metabolism. chapman.edu Similarly, valine metabolites like 3-hydroxyisobutyrate (B1249102) are known to regulate lipid metabolism. nih.govnih.gov Investigating the impact of this compound on metabolic pathways such as glycolysis, oxidative phosphorylation, and fatty acid metabolism is a promising avenue.

Intracellular Buffer and Antioxidant: Similar to carnosine (a dipeptide of β-alanine and histidine), this compound could function as an intracellular buffer, helping to maintain pH homeostasis. youtube.com It may also possess antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative stress. youtube.com

Integration of Omics Data for Systems-Level Understanding of this compound Metabolism

A comprehensive, systems-level understanding of the metabolic network surrounding this compound can be achieved through the integration of multiple "omics" datasets. nih.govskemman.ismdpi.com This approach moves beyond studying the molecule in isolation to mapping its connections within the broader cellular machinery.

Metabolomics: Untargeted and targeted metabolomics can identify and quantify this compound and its related metabolites in various biological samples, revealing the pathways involved in its synthesis and degradation.

Transcriptomics and Proteomics: Analyzing changes in gene (transcriptomics) and protein (proteomics) expression in response to varying levels of this compound can help identify the enzymes and transporters responsible for its metabolism and transport.

Data Integration and Network Modeling: By integrating these multi-omics datasets, researchers can construct comprehensive metabolic network models. mdpi.comvu.nl These models can predict metabolic fluxes, identify key regulatory nodes, and generate new hypotheses about the compound's biological roles that can be tested experimentally. acs.org

| Omics Layer | Technique | Information Gained |

|---|---|---|

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Identification and quantification of this compound and related metabolites. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of genes involved in its synthesis, degradation, and transport. |

| Proteomics | Mass Spectrometry (MS)-based proteomics | Quantification of enzyme and transporter protein levels. |

| Data Integration | Bioinformatic tools, network analysis | Construction of a systems-level model of its metabolic network. vu.nl |

Engineered Biosynthesis and Biocatalysis for this compound Production and Modification

Developing sustainable and scalable methods for producing this compound and its derivatives is crucial for future research and potential applications. Metabolic engineering and biocatalysis offer promising "green" alternatives to chemical synthesis. nih.govlbl.govyoutube.com

Engineered Microbial Cell Factories: Microorganisms like Escherichia coli or Saccharomyces cerevisiae can be genetically engineered to overproduce this compound. lbl.govjbei.org This can be achieved by introducing genes encoding specific peptide synthetases or ligases that catalyze the formation of the dipeptide bond, coupled with engineering the host's metabolism to increase the supply of the precursor amino acids, β-alanine and valine. acs.orgnih.gov

Enzymatic Synthesis (Biocatalysis): Cell-free systems using purified enzymes could provide a highly controlled environment for the synthesis of this compound. This approach avoids the complexities of cellular metabolism and can lead to high purity products. Enzymes like non-ribosomal peptide synthetases (NRPSs) or other ligases could be harnessed for this purpose. uniprot.org

Biocatalytic Modification: Enzymes could also be used to create novel derivatives of this compound by adding new functional groups. This biocatalytic approach allows for precise modifications under mild reaction conditions, expanding the chemical diversity of available analogs for structure-function studies and drug discovery.

Q & A

Basic Research Questions

Q. What are the reliable analytical methods for detecting and quantifying N-(3-aminopropanoyl)valine in biological samples?

- Methodology :

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the gold standard for quantification. For example, acidic hydrolysis followed by HPLC-ESI-MS² enables precise detection of valine derivatives in complex matrices like globin .

- Sample Preparation : Use enzymatic digestion or acidic hydrolysis to release the compound from protein matrices. Validate with internal standards (e.g., isotope-labeled analogs) to account for matrix effects.

- Validation Parameters : Optimize limits of detection (LOD < 0.1 µM) and quantification (LOQ < 1 µM) using calibration curves with R² > 0.98.

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their key steps?

- Methodology :

-